molecular formula C30H51N7O7 B1681074 Septacidin CAS No. 87099-85-2

Septacidin

货号: B1681074
CAS 编号: 87099-85-2
分子量: 621.8 g/mol
InChI 键: YBZRLMLGUBIIDN-DUSHZQPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Septacidin is an adenine nucleoside antibiotic known for its antifungal and antitumor activities. It is produced by certain species of the genus Streptomyces, specifically Streptomyces fimbriatus. The compound is characterized by its unique structure, which includes a 4-aminoheptosyl-b-N-glycoside core. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of fungal infections and cancer.

准备方法

Synthetic Routes and Reaction Conditions: Septacidin is synthesized through a series of complex biochemical reactions. The biosynthesis involves the incorporation of a 4-aminoheptose sugar, which is derived from the pentose phosphate pathway. The synthesis also includes the formation of an N-glycosidic bond with adenine and the attachment of various acyl groups.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces fimbriatus. The biosynthetic gene cluster responsible for this compound production is often manipulated to enhance yield. For instance, placing the biosynthetic gene cluster under the control of a strong promoter can significantly increase this compound production .

化学反应分析

Types of Reactions: Septacidin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the this compound core.

    Substitution: Substitution reactions can replace specific atoms or groups within the this compound molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

科学研究应用

Antitumor Activity

Septacidin has demonstrated significant antitumor properties, making it a candidate for cancer treatment. Research indicates that this compound can induce immunogenic cell death in cancer cells, which is crucial for developing effective cancer therapies. In studies involving murine fibrosarcoma cells (MCA205), this compound-treated cells exhibited protective effects against subsequent challenges with live cancer cells, highlighting its potential as an immunotherapeutic agent .

Case Study: Immunogenic Cell Death Induction

  • Study Design : MCA205 cells were treated with this compound and then injected into mice.
  • Results : Mice that received this compound-treated cells showed significant protection against tumor establishment upon re-challenge with live cancer cells. Specifically, 80% of the mice were protected from tumor growth, indicating a robust immune response triggered by this compound .

Antifungal Properties

This compound also exhibits antifungal activity, making it relevant in treating fungal infections. The compound's structure-activity relationship has been studied to optimize its efficacy against various fungal strains.

Data Table: Antifungal Activity of this compound Congeners

CongenerMIC (μM)Activity Description
SEP-55262.5Moderate inhibitory effect on Epidermophyton floccosum
SEP-538>100Weak antifungal activity
SEP-624>100Weak antifungal activity

The findings suggest that the length and modifications of fatty acyl chains significantly influence the antifungal efficacy of this compound analogs .

Pain Relief Potential

Recent studies have identified this compound and its analogs as potential agents for pain relief. The mechanism involves their ability to induce immunogenic responses that may alleviate neuropathic pain, similar to findings observed with spicamycin derivatives currently in clinical trials .

Biosynthesis Insights

Understanding the biosynthesis of this compound is crucial for enhancing its production and developing analogs with improved therapeutic profiles. The biosynthetic pathway involves the conversion of d-sedoheptulose-7-phosphate into the heptose moiety integral to this compound's structure. This pathway shares similarities with lipopolysaccharide biosynthesis in gram-negative bacteria, offering avenues for combinatorial biosynthesis strategies .

Key Biosynthetic Enzymes

  • SepB : Involved in the early stages of this compound biosynthesis.
  • SepL & SepC : Participate in further modifications leading to the final antibiotic structure.

作用机制

Septacidin exerts its effects by inhibiting protein synthesis in target cells. It binds to the ribosomal RNA, interfering with the translation process. This inhibition leads to the disruption of essential cellular functions, ultimately causing cell death. The compound’s ability to induce immunogenic cell death makes it a promising candidate for cancer therapy .

相似化合物的比较

    Spicamycin: Another adenine nucleoside antibiotic with a similar structure but different stereochemistry.

    Anicemycin: An analogue of septacidin known for its antitumor activities.

    KRN5500: A derivative of spicamycin that has entered clinical trials for cancer treatment and pain relief.

Uniqueness: this compound is unique due to its specific 4-aminoheptosyl-b-N-glycoside core and its ability to induce immunogenic cell death. This property distinguishes it from other nucleoside antibiotics and makes it particularly valuable in cancer research .

生物活性

Septacidin is a biologically active compound produced by the actinobacterium Streptomyces fimbriatus. It belongs to the class of acylated 4-aminoheptosyl-β-N-glycosides, which are known for their antibiotic properties. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Biosynthesis

This compound's structure is characterized by a unique 4-aminoheptose moiety linked to an adenine nucleoside. The biosynthesis of this compound involves complex pathways, primarily derived from the pentose phosphate pathway. Studies have shown that the stereochemistry of the heptose residues plays a crucial role in its biological activity, distinguishing it from similar compounds such as spicamycin .

Antitumor Effects

Research has highlighted this compound's significant antitumor activity. In preclinical studies, this compound has been shown to induce immunogenic cell death (ICD) in murine fibrosarcoma cells (MCA205). When these cells were treated with this compound and subsequently injected into mice, a substantial proportion (80%) of the mice exhibited protective immunity against re-challenges with live cancer cells . This effect was found to be dependent on T lymphocytes, indicating that this compound may enhance immune responses against tumors.

Antifungal Properties

This compound also exhibits antifungal activity. It has been identified as an effective agent against various fungal pathogens, demonstrating potential for therapeutic applications in treating fungal infections . The specific mechanisms underlying its antifungal effects remain an area for further investigation.

Case Studies and Clinical Trials

While extensive clinical data on this compound is limited, preliminary findings suggest promising therapeutic applications. For example, a phase I clinical trial is ongoing to evaluate the pharmacokinetics and safety profile of spicamycin, a related compound. This trial aims to assess its efficacy in patients with advanced malignancies .

Comparative Analysis of this compound and Related Compounds

The following table summarizes key biological activities and characteristics of this compound compared to spicamycin:

CompoundSourceAntitumor ActivityAntifungal ActivityMechanism of Action
This compoundStreptomyces fimbriatusHighModerateInduces immunogenic cell death
SpicamycinStreptomyces alanosinicusModerateHighInhibits protein synthesis

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Immunogenic Cell Death : this compound-treated tumor cells exhibit increased exposure of calreticulin (CRT), ATP secretion, and release of high mobility group box 1 (HMGB1), all markers indicative of ICD .
  • Antibiotic Properties : As an antibiotic, this compound disrupts bacterial cell wall synthesis, although specific targets within bacterial cells remain to be fully elucidated.

Future Directions

Further research is necessary to explore the full therapeutic potential of this compound. Investigations should focus on:

  • Mechanistic Studies : Understanding the precise molecular pathways through which this compound exerts its effects.
  • Clinical Trials : Expanding clinical trials to evaluate efficacy and safety in diverse patient populations.
  • Synthetic Modifications : Developing novel congeners with enhanced biological activities or reduced toxicity profiles .

属性

CAS 编号

87099-85-2

分子式

C30H51N7O7

分子量

621.8 g/mol

IUPAC 名称

N-[2-[[(2R,3R,4R,5R,6S)-2-[(1S)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide

InChI

InChI=1S/C30H51N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h17-20,23,25-27,30,38-39,42-43H,3-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/t20-,23+,25+,26+,27-,30-/m0/s1

InChI 键

YBZRLMLGUBIIDN-DUSHZQPUSA-N

SMILES

CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O

手性 SMILES

CC(C)CCCCCCCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[C@H](CO)O)NC2=NC=NC3=C2NC=N3)O)O

规范 SMILES

CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O

外观

Solid powder

Key on ui other cas no.

62362-59-8

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2'-epi-septacidin
LIA-0101
LIA-0101 B
septacidin
spicamycin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Septacidin
Reactant of Route 2
Reactant of Route 2
Septacidin
Reactant of Route 3
Reactant of Route 3
Septacidin
Reactant of Route 4
Reactant of Route 4
Septacidin
Reactant of Route 5
Reactant of Route 5
Septacidin
Reactant of Route 6
Reactant of Route 6
Septacidin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。